molecular formula C17H20F3NO3 B6716090 Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate

Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate

Cat. No.: B6716090
M. Wt: 343.34 g/mol
InChI Key: WYSZFCRIHJDXTP-UHFFFAOYSA-N
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Description

Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4,4-difluorocyclohexanecarbonyl chloride, which is then reacted with an amine derivative to form the corresponding amide. This amide is subsequently coupled with 4-fluoro-3-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-fluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate
  • Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(3-methylphenyl)acetate

Uniqueness

Methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate is unique due to the specific arrangement of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-2-(4-fluoro-3-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c1-10-9-12(3-4-13(10)18)14(16(23)24-2)21-15(22)11-5-7-17(19,20)8-6-11/h3-4,9,11,14H,5-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSZFCRIHJDXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)NC(=O)C2CCC(CC2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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